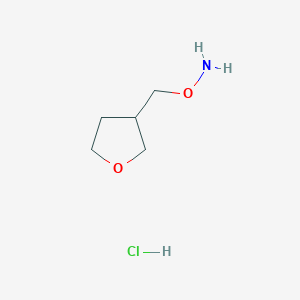

O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride

Description

Properties

IUPAC Name |

O-(oxolan-3-ylmethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-8-4-5-1-2-7-3-5;/h5H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUHKKFIPFWTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Acetone Oxime Ether Precursor

The precursor, O-(oxolan-3-ylmethyl) acetone oxime ether, is typically synthesized by alkylation of acetone oxime with a suitable halogenated oxolane derivative under basic conditions.

- Sodium hydroxide solution is prepared and heated to 70-75°C.

- Acetone oxime is added to the alkaline solution.

- The oxolane-based alkyl halide (e.g., 3-chloromethyloxolane or related derivatives) is introduced gradually.

- The mixture is stirred at elevated temperature for several hours to ensure complete alkylation.

- The organic phase containing the acetone oxime ether is separated, dried, and purified.

This method yields the O-substituted acetone oxime ether with good purity and yield (around 70-80%) as reported in analogous systems for similar O-substituted ethers.

Hydrolysis and Salt Formation

The key step in the preparation is the hydrolysis of the acetone oxime ether to the corresponding O-substituted hydroxylamine, followed by salt formation with hydrochloric acid.

- Hydrolysis is performed batchwise at temperatures between 0°C and 50°C, with an optimal range of 30-50°C.

- The reaction is conducted under reduced pressure (10-500 mbar), often around 40-50 mbar, to facilitate removal of by-products and drive the equilibrium.

- Approximately 2 molar equivalents of concentrated hydrochloric acid per mole of acetone oxime ether are used.

- The reaction medium may include water and a water-miscible solvent such as ethanol or methanol to enhance solubility and reaction kinetics.

- The hydrolysis proceeds with the cleavage of the oxime ether bond, releasing acetone and forming the hydroxylammonium salt.

- After hydrolysis, the reaction mixture is cooled to induce crystallization of the hydrochloride salt.

- Activated carbon treatment may be applied to decolorize the solution.

- The solid is filtered, washed with ethanol or water, and dried under reduced pressure.

This method yields the O-substituted hydroxylamine hydrochloride with high purity (up to 98-99%) and yields typically around 85-90%.

Representative Experimental Data and Yields

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Alkylation of acetone oxime | NaOH, 70-75°C, 3-4 h | 70-80 | ~82 | Organic phase separation and drying |

| Hydrolysis with HCl | 30-50°C, 40-50 mbar, 2 eq. HCl, 12 h | 85-90 | 98-99 | Crystallization, activated carbon used |

| Crystallization & Drying | Cooling, filtration, vacuum drying | - | - | Final product as white crystalline salt |

Comparative Analysis of Hydrolysis Conditions

| Parameter | Optimal Range | Effect on Yield and Purity |

|---|---|---|

| Temperature | 30-50°C | Higher temperature accelerates hydrolysis |

| Pressure | 40-50 mbar | Reduced pressure facilitates acetone removal and shifts equilibrium |

| Acid Equivalents | ~2 molar equivalents HCl | Ensures complete hydrolysis and salt formation |

| Solvent | Water + ethanol/methanol | Enhances solubility and purity |

| Reaction Time | 12-15 hours | Sufficient for complete conversion |

Notes on Process Advantages and Challenges

- The use of acetone oxime ethers as precursors provides a stable and easily handled intermediate.

- Hydrolysis under controlled reduced pressure and temperature yields high purity O-substituted hydroxylamine salts.

- The removal of acetone by distillation drives the reaction equilibrium favorably.

- Activated carbon treatment improves product color and purity.

- The process is scalable and amenable to industrial production.

Chemical Reactions Analysis

Types of Reactions

O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted hydroxylamine compounds. These products have various applications in different scientific fields .

Scientific Research Applications

O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride, also known as Methoxy[(oxolan-3-yl)methyl]amine, is a chemical compound with a variety of applications in scientific research, particularly in organic synthesis, biochemical studies, and therapeutic development. The compound's molecular formula is CHNO, and it has a molecular weight of approximately 129.17 g/mol. It features a methoxy group attached to an oxolan-3-ylmethylamine structure, giving it unique chemical properties.

Scientific Research Applications

Methoxy[(oxolan-3-yl)methyl]amine is used in several scientific research applications:

- Organic Synthesis It serves as a reagent and building block for synthesizing complex organic molecules.

- Biochemical Studies The compound's reactive functional groups facilitate diverse interactions with other molecules, making it useful in various chemical and biological research contexts.

- DNA Repair Inhibition Research indicates that Methoxy[(oxolan-3-yl)methyl]amine exhibits biological activity by inhibiting DNA repair mechanisms. It covalently binds to apurinic/apyrimidinic (AP) DNA damage sites, leading to increased DNA strand breaks and subsequent apoptosis in cells. This property makes it a candidate for cancer treatment and other diseases involving DNA repair pathways.

- Enzyme Inhibition Studies focus on the compound's binding affinity with biological targets, especially enzymes involved in DNA repair processes. Its ability to form covalent bonds with specific sites on DNA highlights its potential as an experimental tool for understanding DNA damage response pathways and developing new therapeutic strategies against diseases characterized by dysfunctional DNA repair mechanisms.

Data Table: Related Hydroxylamine Compounds

Several compounds share structural or functional similarities with Methoxy[(oxolan-3-yl)methyl]amine:

Mechanism of Action

The mechanism of action of O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride involves its interaction with molecular targets, such as enzymes and proteins. The compound can modify the active sites of enzymes, leading to changes in their activity and function. This interaction is mediated through the formation of covalent bonds between the hydroxylamine group and specific amino acid residues in the target proteins .

Comparison with Similar Compounds

Comparison with Similar Hydroxylamine Hydrochloride Derivatives

The following table and analysis compare O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride with structurally related hydroxylamine derivatives, focusing on molecular properties, stability, and applications.

Table 1: Comparative Analysis of Hydroxylamine Hydrochloride Derivatives

Key Comparative Insights:

Structural and Functional Differences: Fluorinated Derivatives: Compounds like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride and O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride incorporate fluorine atoms, enhancing lipophilicity and thermal stability. These properties make them suitable for analytical applications, such as water quality testing (fluorinated benzyl derivatives) or specialized organic reactions (trifluoroethyl derivatives) . Silylated Derivatives: O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride contains a silicon-based group, which may alter reactivity in silylation reactions or stabilize intermediates in forensic analysis .

Stability and Solubility: Hydroxylamine hydrochloride itself is highly water-soluble (84 g/100 g at 20°C) and thermally stable up to 151°C, making it a preferred reducing agent in organic synthesis . Derivatives with bulky or hydrophobic substituents (e.g., pentafluorobenzyl, trimethylsilylethyl) likely exhibit reduced water solubility but improved stability in non-polar environments .

Applications :

- Analytical Chemistry : Fluorinated and silylated derivatives are used in water testing and forensic analysis due to their detectability via techniques like gas chromatography-mass spectrometry (GC-MS) .

- Organic Synthesis : Hydroxylamine hydrochloride is widely used for controlled reductions, while trifluoroethyl derivatives may participate in fluorination reactions .

Biological Activity

O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in various scientific fields. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique oxolan (tetrahydrofuran) structure, which contributes to its reactivity and biological interactions. The molecular formula is C5H10ClN2O2, with a molecular weight of 150.6 g/mol. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution.

The biological activity of this compound primarily arises from its ability to interact with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with specific amino acid residues, leading to modifications in enzyme activity and function. This interaction can significantly alter metabolic pathways within cells.

Enzyme Interaction

Research indicates that this compound can modify the active sites of enzymes, affecting their catalytic efficiency. This property makes it a valuable tool for studying enzyme mechanisms and protein modifications in biochemical research.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival.

Potential Therapeutic Applications

Given its ability to inhibit certain cellular processes, this compound is being investigated for potential therapeutic applications, particularly in cancer treatment. Its role in inhibiting DNA repair mechanisms could make it a candidate for enhancing the efficacy of chemotherapeutic agents by promoting apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

- Enzyme Inhibition : In vitro assays showed that the compound could significantly reduce the activity of specific enzymes involved in metabolic pathways, indicating its potential as a biochemical probe for enzyme studies.

- DNA Repair Mechanisms : Research highlighted its ability to bind covalently to apurinic/apyrimidinic (AP) sites in DNA, leading to increased DNA strand breaks and cell death in cancer cell lines.

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C5H10ClN2O2 |

| Molecular Weight | 150.6 g/mol |

| Biological Activities | Antimicrobial, enzyme inhibition |

| Potential Applications | Cancer therapy, biochemical research |

Q & A

Q. What structural modifications of this compound enhance its bioactivity in antimicrobial studies?

- Methodology :

- Introduce halogen substituents (e.g., Cl, F) to the oxolan ring to improve lipophilicity and membrane penetration.

- Evaluate minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria. Correlate substituent effects with LogP values and MIC data .

Data Contradiction Analysis

-

Issue : Conflicting reports on optimal solvent systems for oxime synthesis.

- Resolution : Ionic liquids improve yields for aromatic aldehydes but are less effective for aliphatic ketones. Perform substrate-specific solvent screening and DFT calculations to assess solvation effects .

-

Issue : Varied decomposition rates under acidic vs. neutral conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.